2,3-Dihydrohinokiflavone

描述

2,3-Dihydrohinokiflavone is a biflavonoid compound known for its significant biological activities. It is a suppressor of matrix metalloproteinases gene expression and exhibits strong activity against Leishmania with an IC50 of 1.6 μM . This compound is derived from natural sources, particularly from plants in the Selaginella genus .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrohinokiflavone typically involves the use of chromatographic and spectroscopic analysis to isolate the compound from plant extracts . The process includes:

- Extraction of the plant material using solvents like ethanol or methanol.

- Purification through chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.

化学反应分析

Types of Reactions: 2,3-Dihydrohinokiflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Research has indicated that 2,3-dihydrohinokiflavone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, with notable activity against Leishmania species (IC50 = 1.6 μM) and moderate effects on Trypanosoma species . This suggests potential use in developing treatments for diseases caused by these parasites.

Antioxidant Properties

The compound has been shown to possess strong antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The antioxidant activity of this compound can be beneficial in formulating dietary supplements aimed at reducing oxidative damage in humans .

Anti-inflammatory Effects

In vitro studies have indicated that this flavonoid can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to modulate cytokine production suggests potential applications in treating chronic inflammatory conditions .

Agricultural Applications

Pesticidal Properties

this compound has been studied for its pesticidal properties, particularly against agricultural pests. Its natural origin makes it an attractive alternative to synthetic pesticides, promoting sustainable agricultural practices. Studies have shown that it can effectively deter certain insect species, thus protecting crops while minimizing environmental impact .

Plant Growth Promotion

Research indicates that flavonoids like this compound can enhance plant growth and development. They may influence root development and nutrient uptake, contributing to improved crop yields. This property can be harnessed in agricultural formulations aimed at enhancing productivity without the adverse effects associated with chemical fertilizers .

Food Science Applications

Food Preservation

Due to its antioxidant properties, this compound has potential applications in food preservation. By preventing oxidative spoilage in food products, it can extend shelf life and maintain nutritional quality. This application is particularly relevant in the development of natural preservatives as consumers increasingly seek alternatives to synthetic additives .

Nutraceutical Development

The compound's health benefits position it as a valuable ingredient in nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. Its incorporation into dietary supplements could target health-conscious consumers looking for natural ways to enhance their well-being .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,3-Dihydrohinokiflavone involves its interaction with molecular targets such as matrix metalloproteinases. It interferes with the ERK1-2/p38/NFκB signaling pathway, regulating the expression of matrix metalloproteinases MMP-2 and MMP-9 . Additionally, it functions as a modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1 .

相似化合物的比较

2,3-Dihydrohinokiflavone is unique among biflavonoids due to its specific biological activities and molecular interactions. Similar compounds include:

Hinokiflavone (CAS#19202-36-9): Another biflavonoid with anticancer properties.

Neocryptomerin (CAS#20931-36-6): Known for its bioactive properties.

Taiwanhomoflavone B (CAS#509077-91-2): Exhibits significant biological activities.

Imbricataflavone A (CAS#133336-96-6): Another biflavonoid with unique bioactivities.

2,3,2’‘,3’'-Tetrahydroochnaflavone (CAS#678138-59-5): Similar in structure and activity.

These compounds share structural similarities but differ in their specific functional groups and bioactivities, making this compound a distinct and valuable compound for research and potential therapeutic applications.

生物活性

2,3-Dihydrohinokiflavone is a biflavonoid compound primarily isolated from the plant Selaginella bryopteris, known for its traditional medicinal uses. This article explores its biological activities, including anticancer, adaptogenic, and antioxidant properties, supported by recent studies and data.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₂O₄

- Molecular Weight : 256.25 g/mol

- CAS Number : 34292-87-0

Sources of this compound

The compound is predominantly found in:

- Selaginella doederleinii

- Rhus tripartita

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, an MTT assay indicated that it inhibited the growth of Lewis lung carcinoma cells with an IC50 value of approximately 78.34 µg/mL .

- In Vivo Studies : In xenograft models using male C57BL/6 mice, extracts containing this compound showed reduced tumor growth and decreased microvessel density (MVD), suggesting its potential as an anticancer agent .

| Study Type | Cell Line | IC50 Value | Observations |

|---|---|---|---|

| In Vitro | LLC Cells | 78.34 µg/mL | Significant growth inhibition |

| In Vivo | Mouse Model | N/A | Reduced tumor growth and MVD |

2. Adaptogenic Activity

Adaptogenic properties have been attributed to this compound, particularly in stress response modulation:

- A study reported that this biflavonoid improved behavioral and biochemical parameters in mice subjected to stress conditions. The findings suggest that it may enhance resilience against physical and psychological stressors through modulation of neurochemical pathways .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been documented:

- It exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is crucial in reducing cellular damage and inflammation associated with chronic diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- MAPK Pathway : Molecular docking studies have shown that it binds effectively to MAPK3 protein, indicating a potential pathway through which it exerts its anticancer effects .

- Cell Signaling Modulation : The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is critical for its therapeutic applications.

Case Studies

- Study on Anticancer Effects :

- Adaptogenic Effects in Mice :

属性

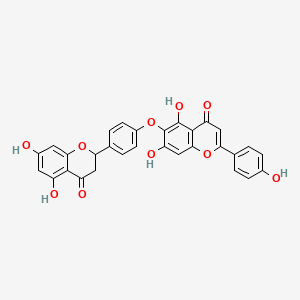

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-10,12-13,23,31-33,36-37H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUMWIOUSTYKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346173 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34292-87-0 | |

| Record name | 2,3-Dihydrohinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。